molecular formula C7H9ClN2O B15221026 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol

3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol

Cat. No.: B15221026
M. Wt: 172.61 g/mol
InChI Key: CLDFLALAMXEQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including (3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol, typically involves cyclization, ring annulation, and cycloaddition reactions. One common method involves the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for such compounds often utilize transition-metal-free strategies to ensure efficiency and cost-effectiveness. The use of solid alumina and room temperature conditions for cross-coupling reactions is one such example .

Chemical Reactions Analysis

Types of Reactions

(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol

InChI

InChI=1S/C7H9ClN2O/c8-7-5(4-11)9-10-3-1-2-6(7)10/h11H,1-4H2

InChI Key

CLDFLALAMXEQBF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2C1)CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.